molecular formula C17H17NO4 B3073973 3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid CAS No. 1018574-75-8

3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid

Cat. No. B3073973
CAS RN: 1018574-75-8
M. Wt: 299.32 g/mol
InChI Key: MKLHEWGBAMUSMS-UHFFFAOYSA-N
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Description

“3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid” is an organic compound . It plays a crucial role in drug development, serving as a lead compound for the synthesis of analogs with improved bioactivity and reduced toxicity.


Synthesis Analysis

The synthesis methods for “3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid” are diverse. A commonly used preparation method involves the reaction of methoxyphenylpropanone and methyl acrylate .


Molecular Structure Analysis

The molecular structure of “3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid” can be viewed using computational chemistry tools . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid” is a white crystalline or crystalline powder . It is soluble in ethanol, ether, and acetic acid but insoluble in water .

Mechanism of Action

The mechanism of action of “3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid” is currently under investigation. Preliminary findings from clinical trials are encouraging, suggesting its efficacy in treating specific diseases.

Safety and Hazards

As with other organic compounds, general laboratory safety measures should be taken when handling “3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid”. This includes wearing appropriate personal protective equipment (such as gloves, goggles, and lab coats), avoiding contact with skin and eyes, and ensuring operation in a well-ventilated environment . There are currently no definitive data and research results available for reference regarding the toxicity and hazards of this compound .

Future Directions

“3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid” has broad applications in the fields of pharmacy and organic synthesis . It is expected to continue playing a significant role in drug development, with ongoing clinical trials evaluating its efficacy in treating specific diseases.

properties

IUPAC Name

3-[4-[(3-methoxyphenyl)carbamoyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-22-15-4-2-3-14(11-15)18-17(21)13-8-5-12(6-9-13)7-10-16(19)20/h2-6,8-9,11H,7,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLHEWGBAMUSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(3-Methoxyphenyl)carbamoyl]phenyl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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